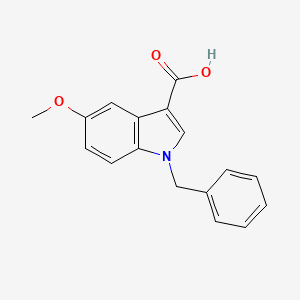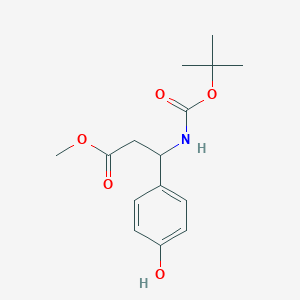
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a synthetic organic compound often used in various chemical and biological research applications. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Hydroxylation: The phenyl ring is hydroxylated using a suitable reagent like sodium hydroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
科学的研究の応用
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate depends on its specific application. In peptide synthesis, the Boc group protects the amino group from undesired reactions, allowing for selective deprotection and subsequent reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Methyl 3-amino-3-(4-hydroxyphenyl)propanoate: Lacks the Boc protecting group.
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxyl group.
Ethyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both the Boc protecting group and the hydroxyl group on the phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and research applications.
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
methyl 3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) |
InChIキー |
XZJDLGRKFKSJCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


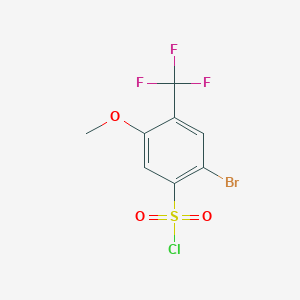
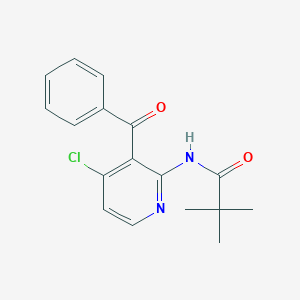
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
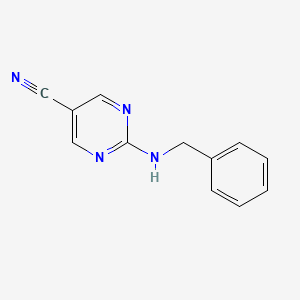
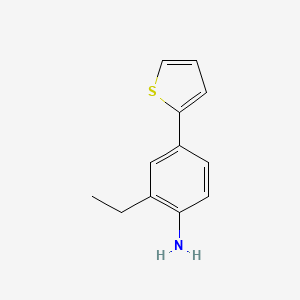

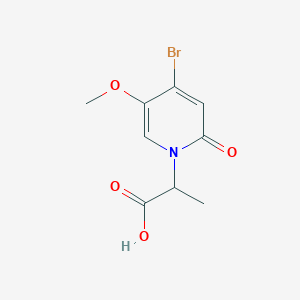
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)

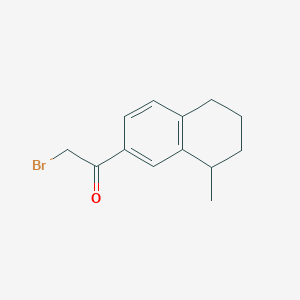
![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)
